molecular formula C19H17NO4 B387053 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate

2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate

Cat. No.: B387053
M. Wt: 323.3g/mol
InChI Key: RFRDSIHFFPPXML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate is an organic compound with the molecular formula C19H17NO4. This compound is characterized by the presence of an isoindoline-1,3-dione moiety, which is a common structural motif in various biologically active molecules .

Preparation Methods

The synthesis of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline-1,3-dione scaffold . The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of dyes, pigments, and polymer additives.

Mechanism of Action

The mechanism of action of 2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

2-Methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H17NO4

Molecular Weight

323.3g/mol

IUPAC Name

2-methylpropyl 3-(1,3-dioxoisoindol-2-yl)benzoate

InChI

InChI=1S/C19H17NO4/c1-12(2)11-24-19(23)13-6-5-7-14(10-13)20-17(21)15-8-3-4-9-16(15)18(20)22/h3-10,12H,11H2,1-2H3

InChI Key

RFRDSIHFFPPXML-UHFFFAOYSA-N

SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC(C)COC(=O)C1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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